

Navigating the Spectral Landscape: A Comparative NMR Analysis of 3,5-Dibenzylbenzyl Alcohol

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Compound of Interest

Compound Name: *3,5-Dibenzylbenzyl alcohol*

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For researchers and professionals in drug development and organic synthesis, precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a detailed comparative analysis of the ^1H and ^{13}C NMR spectra of **3,5-dibenzylbenzyl alcohol**, alongside structurally related compounds, to aid in its identification and characterization.

Comparative ^1H NMR Data

The ^1H NMR spectrum of **3,5-dibenzylbenzyl alcohol** is characterized by distinct signals corresponding to its aromatic and aliphatic protons. A comparison with benzyl alcohol and 3,5-dimethoxybenzyl alcohol highlights the influence of the benzyl substituents on the chemical shifts of the aromatic protons on the central ring.

Compound	Functional Group	Chemical Shift (δ , ppm)	Multiplicity	Integration
3,5-Dibenzyloxybenzyl alcohol (Predicted)	Phenyl-H	~7.30-7.45	m	10H
Ar-H (C2, C6)		~6.65	d	2H
Ar-H (C4)		~6.55	t	1H
-CH ₂ - (benzyl)		~5.05	s	4H
-CH ₂ OH		~4.60	s	2H
-OH	Variable	s	1H	
Benzyl Alcohol[1][2]	Phenyl-H	7.22-7.46	m	5H
-CH ₂ OH		4.67	s	2H
-OH		2.66	s	1H
3,5-Dimethoxybenzyl Alcohol[3]	Ar-H (C2, C6)	6.49	d	2H
Ar-H (C4)		6.36	t	1H
-CH ₂ OH		4.58	s	2H
-OCH ₃		3.76	s	6H

Comparative ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbons in the central aromatic ring of **3,5-dibenzyloxybenzyl alcohol** are significantly influenced by the electron-donating benzyloxy groups.

Compound	Carbon Atom	Chemical Shift (δ , ppm)
3,5-Dibenzylxybenzyl alcohol (Predicted)	C=O (ipso-benzyl)	~137.0
C-O	~160.0	
Ar-C (ipso)	~143.0	
Ar-CH (benzyl)	~127.5-128.6	
Ar-CH (C2, C6)	~106.0	
Ar-CH (C4)	~101.0	
-CH ₂ - (benzyl)	~70.0	
-CH ₂ OH	~65.0	
Benzyl Alcohol[1][2]	Ar-C (ipso)	140.86
Ar-CH	128.55, 127.63, 127.04	
-CH ₂ OH	65.17	
3,5-Dimethoxybenzyl Alcohol	Ar-C-O	161.1
Ar-C (ipso)	143.4	
Ar-CH (C2, C6)	104.8	
Ar-CH (C4)	100.0	
-CH ₂ OH	65.3	
-OCH ₃	55.3	

Experimental Protocols

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for compounds like **3,5-dibenzylxybenzyl alcohol** is as follows:

Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.

 ^1H NMR Spectroscopy:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Solvent: Chloroform-d (CDCl_3) is a common choice.
- Parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Pulse width: 30-45 degrees
 - Spectral width: -2 to 12 ppm
 - Temperature: 298 K
- Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

 ^{13}C NMR Spectroscopy:

- Instrument: A 100 MHz or higher field NMR spectrometer.
- Parameters:
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2 seconds
 - Pulse program: A proton-decoupled pulse sequence is typically used to simplify the spectrum.

- Spectral width: 0 to 220 ppm
- Processing: Similar to ^1H NMR, the FID is processed via Fourier transform, phase, and baseline correction. Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Visualization of Molecular Structure and NMR Environments

The following diagram illustrates the chemical structure of **3,5-dibenzylbenzyl alcohol**, with key proton and carbon environments labeled for clarity in NMR analysis.

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